Prostaglandin H1

Übersicht

Beschreibung

Synthesis Analysis

Prostaglandin H1 is produced via the action of prostaglandin H synthase, which catalyzes the conversion of arachidonic acid. The enzyme prostaglandin endoperoxide synthetase exhibits two activities: the synthesis of prostaglandin G1 and its conversion to this compound. This process requires heme as a cofactor and is stimulated by various compounds (Miyamoto et al., 1976).

Molecular Structure Analysis

The molecular structure of prostaglandin H synthase, the enzyme responsible for this compound synthesis, has been elucidated through crystallographic studies. It is a bifunctional enzyme with distinct sites for cyclooxygenase and peroxidase activities. The structure reveals a membrane-binding domain indicating the enzyme's integration into the lipid bilayer, and a unique arrangement of the heme group crucial for its enzymatic function (Picot et al., 1994).

Chemical Reactions and Properties

This compound is involved in various chemical reactions leading to the formation of different prostaglandins. It acts as a substrate for further enzymatic transformations, mediated by specific synthases that produce prostaglandins with diverse physiological roles. The synthesis and subsequent conversion of this compound involve the addition of oxygen and rearrangement of the molecular structure, highlighting the enzyme's dual function as both a cyclooxygenase and a peroxidase (Ohki et al., 1979).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are influenced by its molecular structure and the presence of functional groups. These properties are crucial for its biological activity and interaction with other molecules. Detailed analysis of these properties requires further specific studies focusing on the compound's behavior in physiological conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with other molecules, are fundamental to its role in the biosynthesis pathway of prostaglandins. The enzyme-mediated reactions that produce and transform this compound showcase the compound's chemical versatility and its importance in physiological processes (Garavito et al., 1994).

Wissenschaftliche Forschungsanwendungen

Blasenfunktion

Prostaglandin H1 ist an der Regulation der Blasenkontraktionen beteiligt. Studien haben gezeigt, dass Prostaglandine, einschließlich der von this compound abgeleiteten, die Kontraktionen und die phasische Aktivität des Blasenurothels, der Lamina propria und des Detrusormuskels stimulieren. Dies deutet darauf hin, dass das Prostaglandin-Rezeptorsystem ein therapeutisches Ziel für Erkrankungen der unteren Harnwege wie überaktive Blase (OAB) und interstitielle Zystitis/Blasenschmerzsyndrom (IC/PBS) sein könnte .

Allergische Atemwegserkrankungen

Von this compound abgeleitete Prostaglandine spielen eine wichtige Rolle bei allergischen Atemwegserkrankungen. Sie sind an der Modulation der allergischen Entzündung beteiligt, die mit verschiedenen Mechanismen verbunden sind, die mit ihren Rezeptoren zusammenhängen. Dies macht this compound und seine Derivate zu Therapiezielen bei Erkrankungen wie Asthma, allergischer Rhinitis, Nasenpolypen und Aspirin-induzierten Atemwegserkrankungen .

Antikrebsanwendungen

This compound ist der Vorläufer der 1-Serie von Prostaglandinen, die oft als entzündungshemmend angesehen werden. Es wurde festgestellt, dass es den proinflammatorischen PGD2-Rezeptor CRTH2 aktiviert, was auf sein Potenzial als therapeutisches Ziel für die Behandlung von Entzündungszuständen hindeutet .

Wirkmechanismus

Target of Action

Prostaglandin H1 primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .

Mode of Action

This compound interacts with its targets, the prostanoid-specific receptors, leading to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

Prostaglandins, including this compound, are derived enzymatically from fatty acids and have important functions in the body . They are mediators and have a variety of strong physiological effects, such as regulating the contraction and relaxation of smooth muscle tissue . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, prostaglandin analogs, which are considered a first-line treatment in the management of glaucoma, have been studied extensively . These analogs have shown efficacy in reducing intraocular pressure . The intraocular pressure-lowering efficacy differs significantly between individuals, partly due to genetic factors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, this compound interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . This compound also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . This compound can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inflammatory responses and changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . This compound also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of this compound, allowing it to exert its effects on target cells . Additionally, this compound can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of this compound can influence its activity and function, as it allows for specific interactions with other biomolecules .

Eigenschaften

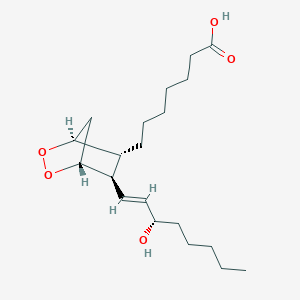

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYABHEVAQSJS-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

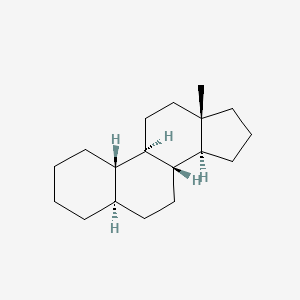

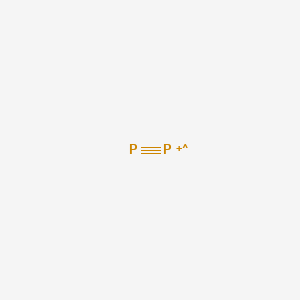

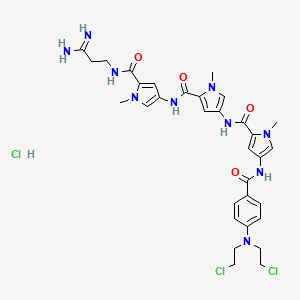

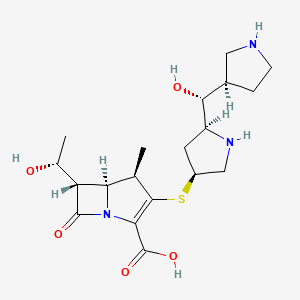

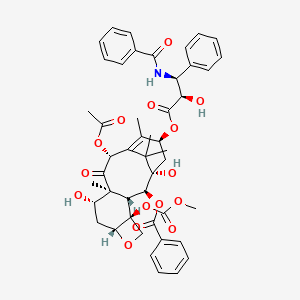

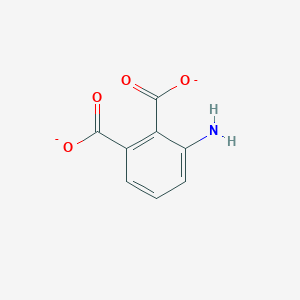

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-Dihydroxybenzo[a]pyrene](/img/structure/B1234016.png)

![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)

![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

![N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)